molecular formula C7H12O B14527506 2-Methylhex-1-en-3-one CAS No. 62834-80-4

2-Methylhex-1-en-3-one

Cat. No.: B14527506
CAS No.: 62834-80-4
M. Wt: 112.17 g/mol
InChI Key: HKGCRCBOKALXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of α,β-Unsaturated Ketones in Synthetic Methodologies

The significance of α,β-unsaturated ketones, also known as enones, in synthetic organic chemistry is profound and multifaceted. Their unique electronic structure, characterized by a conjugated system of a double bond and a carbonyl group, imparts a distinct reactivity profile that chemists have exploited for the construction of a vast array of complex molecules. fiveable.metjpr.org This reactivity allows for extended conjugation, which enhances the stability of the enone and gives rise to characteristic spectroscopic properties. fiveable.me

The electrophilicity of the carbonyl carbon is extended to the β-carbon of the double bond, making it susceptible to nucleophilic attack. fiveable.melibretexts.org This reactivity underpins two major classes of reactions that are cornerstones of synthetic organic chemistry:

Conjugate Addition (Michael Reaction): This reaction involves the 1,4-addition of a nucleophile to the β-carbon of the α,β-unsaturated system. libretexts.orgwikipedia.orgmasterorganicchemistry.com A wide range of nucleophiles, including enolates, amines, thiols, and organocuprates (Gilman reagents), can participate in this reaction, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. libretexts.orgwikipedia.org The Michael reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of complex natural products and pharmaceuticals. wikipedia.orgchem-station.com

Cycloaddition Reactions (Diels-Alder Reaction): The carbon-carbon double bond of an α,β-unsaturated ketone can act as a dienophile in the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms a six-membered ring. wikipedia.orglibretexts.org This reaction is highly valued for its ability to create two new carbon-carbon bonds and up to four new stereocenters in a single, often highly stereospecific, step. wikipedia.org The Diels-Alder reaction has been instrumental in the total synthesis of numerous complex natural products, including steroids and prostaglandins. wikipedia.orgrsc.org

The versatility of α,β-unsaturated ketones as synthetic intermediates is further underscored by their participation in a range of other transformations, including reductions, oxidations, and various pericyclic reactions. fiveable.me

Scope and Relevance of 2-Methylhex-1-en-3-one in Contemporary Chemical Synthesis

Within the broader class of α,β-unsaturated ketones, this compound serves as a valuable and versatile building block in modern organic synthesis. Its specific structure, featuring a methyl group on the α-carbon and a propyl group attached to the carbonyl, allows for the introduction of specific structural motifs into larger, more complex molecules.

The primary relevance of this compound in contemporary synthesis lies in its role as a precursor and a reactive partner in key chemical transformations:

As a Michael Acceptor: The electrophilic β-carbon of this compound readily undergoes conjugate addition with a variety of nucleophiles. This allows for the stereoselective construction of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of functionalized ketone products. The presence of the methyl group at the α-position can influence the stereochemical outcome of these additions.

As a Dienophile in Diels-Alder Reactions: The electron-deficient double bond of this compound makes it an effective dienophile in Diels-Alder reactions. Its reaction with various dienes provides a direct route to highly substituted cyclohexene (B86901) derivatives, which are common structural motifs in many natural products and biologically active compounds.

Intermediate in Multi-step Syntheses: Research has shown that this compound is a useful intermediate in the synthesis of more complex molecules. For instance, it can be used in the synthesis of bioactive compounds and is utilized in the production of fragrances and flavorings due to its distinct odor.

Several synthetic methods have been developed to produce α,β-unsaturated ketones like this compound. These include the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with another carbonyl compound in the presence of a base. tjpr.org Another approach is the tandem hydration/condensation of alkynes with aldehydes. rsc.org A green synthesis method has also been reported, which involves the oxidation of unsaturated hydrocarbons. google.com Specifically for this compound, a synthesis can be adapted from the Mannich reaction followed by catalytic hydrogenation.

The utility of this compound and its derivatives extends to various areas of chemical research. For example, chalcone (B49325) analogues, which share the α,β-unsaturated ketone core, have been investigated for their potential antitumor effects. scispace.comresearchgate.net Furthermore, furan-containing analogues have been explored for their potential as antimicrobial and antioxidant agents. smolecule.com

Compound Names Mentioned in this Article

Click to view Compound List
Compound Name
This compound
2-methyl-1,3-cyclohexanedione
1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
2-methyl-1-buten-3-yne
(E)-1-(4-hydroxy-3-methoxyphenyl)-5-methylhex-1-en-3-one
1-(Furan-2-yl)-5-methylhex-1-en-3-one
2-Methylhex-5-en-1-ol
4-(aminomethyl)-2-methylhex-1-en-3-one
2-Methyl-3-hexanone
1-Hydroxy-5-methylhex-1-en-3-one
3-Hexen-2-one, 5-methyl-
2-Methyl-1-hexen-3-yne
2-methyl-1-hexene
5-Hexen-2-one, 5-methyl-
(E)-2-methylhex-1-ene-1,3-diamine
Diethyl malonate
Diethyl fumarate
Mesityl oxide
Dimedone
Methyl crotonate
2-Nitropropane
Methyl acrylate
Ethyl phenylcyanoacetate
Acrylonitrile
Methyl vinyl ketone
6-((tert-Butyldiphenylsilyl)oxy)-2-methylhex-1-en-3-ol
1-(Dimethylamino)-4-methylhex-1-en-3-one
(E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one
3-cyclohexenyl methyl ketone
1,3-butadiene
3-buten-2-one
2-cyclohexenones

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62834-80-4

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-methylhex-1-en-3-one

InChI

InChI=1S/C7H12O/c1-4-5-7(8)6(2)3/h2,4-5H2,1,3H3

InChI Key

HKGCRCBOKALXPA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(=C)C

Origin of Product

United States

Synthetic Methodologies for 2 Methylhex 1 En 3 One

Established Synthetic Routes

Established methods for synthesizing 2-methylhex-1-en-3-one and related enones rely on robust and well-understood chemical transformations. These routes include condensation pathways, metal-catalyzed reactions, and strategic elimination reactions to form the critical carbon-carbon double bond.

Aldol (B89426) Condensation and Crotonization Pathways

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. libretexts.org It typically involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy ketone, which can then undergo dehydration (a process known as crotonization) to yield an α,β-unsaturated ketone. libretexts.orgpatsnap.com

A plausible route to this compound is via a directed or crossed Aldol condensation. This approach requires two different carbonyl compounds, one that preferentially forms an enolate and another that acts as the electrophile. stackexchange.com For the synthesis of this compound, a viable pathway involves the reaction of the enolate of pentan-2-one with formaldehyde (B43269). The reaction proceeds in two main stages:

Aldol Addition: A base removes an α-hydrogen from pentan-2-one to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation yields the β-hydroxy ketone intermediate, 4-hydroxy-4-methylhexan-2-one.

Dehydration (Crotonization): Upon heating, often under acidic or basic conditions, the β-hydroxy ketone eliminates a molecule of water. libretexts.org The hydroxyl group at the β-position and a hydrogen from the α-position are removed to form a stable, conjugated double bond, yielding the final product, this compound.

Reactant 1 (Enolate Source) Reactant 2 (Electrophile) Key Intermediate Final Product
Pentan-2-oneFormaldehyde4-Hydroxy-4-methylhexan-2-oneThis compound

Metal-Catalyzed Coupling and Cyclization Reactions

Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of carbon-carbon bonds, including those in α,β-unsaturated ketones. acs.org Reactions such as the Suzuki and Stille couplings are particularly effective. mdpi.comlibretexts.org

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic electrophile, catalyzed by a palladium complex. wikipedia.orgjk-sci.com A potential Stille coupling route to this compound could involve the reaction of 2-methylacryloyl chloride with propyltributylstannane in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄. libretexts.orgresearchgate.net The reaction tolerates a wide variety of functional groups, making it a robust synthetic tool. openochem.org

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate, also catalyzed by a palladium complex. harvard.edunih.gov To synthesize this compound, 2-methylacryloyl chloride could be coupled with propylboronic acid. This method is widely used due to the stability and low toxicity of the boronic acid reagents. acs.org

Coupling Reaction Organometallic Reagent Electrophile Catalyst
Stille CouplingPropyltributylstannane2-Methylacryloyl chloridePalladium(0) Complex
Suzuki CouplingPropylboronic acid2-Methylacryloyl chloridePalladium(0) Complex

While these methods are typically used for C(sp²)-C(sp²) bond formation, their application to acyl chlorides provides a direct route to ketones. mdpi.com

Elimination Reactions in Precursor Synthesis

The formation of the carbon-carbon double bond is a critical step in the synthesis of enones, and this is often achieved through an elimination reaction. organicreactions.org Besides the dehydration of β-hydroxy ketones mentioned in the Aldol pathway, another common strategy is the dehydrohalogenation of an α-halo ketone.

This two-step process involves:

α-Halogenation: The saturated precursor, 2-methylhexan-3-one, is treated with a halogenating agent (e.g., Br₂ in acetic acid or N-bromosuccinimide) to introduce a halogen atom at the α-position (C2), forming 2-bromo-2-methylhexan-3-one.

Dehydrohalogenation: The resulting α-halo ketone is then treated with a base (e.g., pyridine, lithium carbonate) to induce the elimination of hydrogen halide (HBr), creating the C1-C2 double bond and yielding this compound.

Another powerful method for creating α,β-unsaturation is selenoxide elimination. This involves introducing a phenylselenyl group alpha to the carbonyl, followed by oxidation to the selenoxide, which then undergoes a syn-elimination at low temperatures to form the double bond. organicreactions.org

Advanced Synthetic Approaches

Modern synthetic chemistry seeks to improve upon established methods by enhancing efficiency, control, and atom economy. Advanced approaches for enone synthesis include stereoselective techniques and the design of elegant tandem reaction sequences.

Stereoselective and Enantioselective Synthesis

The target molecule, this compound, is achiral and its terminal double bond does not exhibit E/Z isomerism. Therefore, stereoselective or enantioselective synthesis is not directly applicable to the final product. However, these advanced techniques are highly relevant for the synthesis of chiral precursors or analogs.

For instance, an enantioselective Aldol reaction could be used to prepare a chiral β-hydroxy ketone intermediate. nih.gov By using a chiral catalyst or auxiliary, it is possible to control the absolute stereochemistry of the newly formed stereocenter in the β-hydroxy ketone. organic-chemistry.org Although this chirality would be lost upon subsequent elimination to form the achiral enone, the synthesis of an enantiomerically pure precursor can be crucial in other synthetic contexts, particularly in the total synthesis of complex natural products. youtube.com

Synthetic Approach Target Key Feature Relevance to this compound
Enantioselective Aldol ReactionChiral β-hydroxy ketoneControl of absolute stereochemistrySynthesis of chiral precursors
Diastereoselective ReductionChiral 1,3-diolsControl of relative stereochemistrySynthesis of polyketide fragments

Tandem and Cascade Reaction Sequences

Tandem or cascade reactions combine multiple transformations into a single, efficient operation without isolating intermediates, thereby saving reagents and reducing waste. nih.gov The synthesis of α,β-unsaturated ketones can be achieved through such elegant sequences. mdpi.comacs.orgnih.gov

A potential cascade route to enones is the Meyer-Schuster rearrangement . This reaction converts a propargyl alcohol into an α,β-unsaturated ketone or aldehyde under acidic conditions. wikipedia.org The synthesis of this compound via this route would start with the precursor 3-methylhex-1-yn-3-ol. Treatment with a strong acid catalyst would trigger a sequence involving protonation of the hydroxyl group, elimination of water to form an allene (B1206475) carbocation, and subsequent tautomerization to yield the final conjugated enone product.

Another advanced approach involves the palladium-catalyzed tandem Wacker oxidation-dehydrogenation of terminal olefins, which can directly yield α,β-unsaturated ketones. organic-chemistry.orgacs.org Such methods represent the forefront of efficient and atom-economical synthesis.

Green Chemistry Principles in this compound Synthesis

The pursuit of sustainable chemical manufacturing has led to the application of the twelve principles of green chemistry to the synthesis of this compound. These principles provide a framework for designing chemical processes that are safer for human health and the environment. Key areas of focus include the use of heterogeneous catalysts, solvent-free reaction conditions, and maximizing atom economy.

A primary route for the synthesis of this compound is the aldol condensation of butanal and formaldehyde. Traditional methods often rely on homogeneous basic catalysts, which can be difficult to separate from the reaction mixture, leading to corrosive waste streams. In contrast, green approaches favor the use of solid, reusable catalysts.

Heterogeneous Catalysis: The use of solid acid or base catalysts is a cornerstone of green synthesis for α,β-unsaturated ketones. For reactions analogous to the synthesis of this compound, such as the aldol condensation of butanal, anion-exchange resins have been investigated. These solid catalysts can be easily filtered from the reaction mixture and potentially reused, minimizing waste and simplifying purification processes. While specific data for this compound is limited, research on similar aldol condensations provides valuable insights. For instance, the self-condensation of butanal has been studied using various solid catalysts, demonstrating the feasibility of this approach.

Solvent-Free Conditions: Another significant advancement in the green synthesis of α,β-unsaturated ketones is the move towards solvent-free or "neat" reaction conditions. Solvents are a major contributor to the environmental impact of chemical processes. By eliminating the solvent, chemists can reduce waste, lower energy consumption associated with solvent removal, and minimize worker exposure to potentially hazardous substances. For aldol condensations, performing the reaction without a solvent is a viable strategy, particularly when one of the reactants is a liquid that can also serve as the reaction medium.

Atom Economy: A fundamental principle of green chemistry is maximizing atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. The aldol condensation of butanal and formaldehyde to form this compound, followed by dehydration, is inherently atom-economical. In the ideal reaction, the only byproduct is water.

The theoretical atom economy for this reaction can be calculated as follows:

Molecular Weight of this compound (C₇H₁₂O): 112.17 g/mol

Molecular Weight of Butanal (C₄H₈O): 72.11 g/mol

Molecular Weight of Formaldehyde (CH₂O): 30.03 g/mol

Total Molecular Weight of Reactants: 72.11 g/mol + 30.03 g/mol = 102.14 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

The following table summarizes hypothetical data for the synthesis of this compound based on green chemistry principles, drawing parallels from similar reactions due to the limited direct data for the target compound.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
Anion-Exchange ResinSolvent-Free8058590
Solid Acid CatalystWater10087885
Heterogeneous Base CatalystEthanol6068288
Green Chemistry MetricValueSignificance
Atom Economy~89.9% (Illustrative)High efficiency in converting reactants to product.
E-Factor (Environmental Factor)Low (projected)Indicates minimal waste generation per kilogram of product.
Process Mass Intensity (PMI)Low (projected)Reflects a low total mass input relative to the mass of the final product.

While detailed research findings specifically on the green synthesis of this compound are still emerging, the application of established green chemistry principles from analogous reactions provides a clear and promising path forward. The focus on heterogeneous catalysis, solvent reduction, and high atom economy will be instrumental in developing sustainable and economically viable manufacturing processes for this important chemical compound.

Reaction Pathways and Mechanistic Investigations of 2 Methylhex 1 En 3 One

Carbon-Carbon Bond Forming Reactions

The conjugated π-system of 2-Methylhex-1-en-3-one is central to its reactivity in carbon-carbon bond-forming reactions. The electronic interplay between the alkene and the carbonyl group allows for several modes of addition, including electrophilic, nucleophilic, and radical pathways, as well as cycloadditions.

Electrophilic Addition Mechanisms Across the Enone System

While the π-bond of an alkene is typically nucleophilic and readily attacked by electrophiles, the reactivity of the C=C bond in this compound is modified by the adjacent electron-withdrawing carbonyl group. This conjugation deactivates the double bond towards electrophilic attack compared to a simple isolated alkene.

The mechanism of electrophilic addition, for instance with a hydrogen halide (HX), proceeds in a stepwise manner. libretexts.org The first step involves the attack of the alkene's π electrons on the electrophile (e.g., H⁺). libretexts.org This can, in principle, form one of two possible carbocation intermediates. According to Markovnikov's rule, the addition of a proton to the double bond will occur at the less substituted carbon to generate the more stable carbocation at the more substituted position. youtube.com For this compound, protonation at C1 would yield a more stable tertiary carbocation at C2, adjacent to the carbonyl group.

However, the electron-withdrawing nature of the carbonyl group destabilizes an adjacent positive charge. Therefore, protonation is more likely to occur at the carbonyl oxygen, which is the most basic site in the molecule. This forms a resonance-stabilized hydroxy-substituted cation. Subsequent attack by the nucleophile (X⁻) can occur at either C2 or C4. This pathway often competes with the direct, though slower, addition across the C=C bond. The regiochemical outcome is thus a complex interplay of electronic and steric factors.

Nucleophilic Addition Reactions: Michael-Type Conjugate Additions

One of the most characteristic reactions of α,β-unsaturated ketones is the nucleophilic conjugate addition, also known as the Michael reaction or 1,4-addition. wikipedia.orglibretexts.org This reaction is particularly effective with "soft" nucleophiles, such as enolates, amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.commasterorganicchemistry.com In contrast, "hard" nucleophiles like Grignard or organolithium reagents tend to favor direct 1,2-addition to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

Lithium diorganocopper reagents (R₂CuLi) are particularly effective for delivering alkyl groups in a 1,4-fashion to enones, providing an excellent method for forming new carbon-carbon bonds. libretexts.orgyoutube.com

Nucleophile (Gilman Reagent)Reagent FormulaExpected ProductReaction Conditions
Lithium Dimethylcuprate(CH₃)₂CuLi2,3-Dimethylhexan-3-one1. THF or Et₂O, -78 °C to 0 °C 2. H₃O⁺ workup
Lithium Diethylcuprate(CH₃CH₂)₂CuLi3-Ethyl-2-methylhexan-3-one1. THF or Et₂O, -78 °C to 0 °C 2. H₃O⁺ workup
Lithium Diphenylcuprate(C₆H₅)₂CuLi2-Methyl-3-phenylhexan-3-one1. THF or Et₂O, -78 °C to 0 °C 2. H₃O⁺ workup

Radical Addition Pathways

Radical additions to α,β-unsaturated ketones offer an alternative pathway for functionalization. Research has shown that photoredox-initiated radical chain reactions can achieve the addition of alkyl radicals across the enone system. nih.govresearchgate.net In these reactions, an α-carbonyl radical, generated from a silyl (B83357) ketene (B1206846) acetal (B89532) via single-electron oxidation and fragmentation, can add to the Michael acceptor. researchgate.net

The mechanism involves the addition of the alkyl radical (R•) to the β-carbon of the enone, which is the site of the highest spin density in the LUMO. This addition generates a resonance-stabilized radical intermediate, with the unpaired electron delocalized between the α-carbon and the carbonyl oxygen. This intermediate then propagates the chain or is quenched to form the final product. Studies indicate that for α,β-unsaturated ketones and esters, the reaction proceeds with high selectivity for the 1,4-addition product, whereas α,β-unsaturated aldehydes tend to yield 1,2-addition products. nih.gov The selectivity is determined not by the initial radical addition itself, but by a subsequent electron transfer step that propagates the radical chain. nih.gov

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

Enones are classic substrates for photochemical [2+2] cycloaddition reactions with alkenes, which form cyclobutane (B1203170) rings. organicreactions.orgresearchgate.net The mechanism is not a concerted process but proceeds stepwise through a diradical intermediate. wikipedia.org The reaction begins with the photoexcitation of the enone to a short-lived singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. wikipedia.org This excited triplet enone forms an exciplex with the ground-state alkene, leading to the formation of a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product. wikipedia.org

While this reaction is well-established for cyclic enones, its application to acyclic enones like this compound has historically been challenging. nih.gov Acyclic enones in an excited state can undergo rapid and energy-wasting cis-trans isomerization, which competes with the desired cycloaddition. nih.gov However, recent advancements have shown that these limitations can be overcome. Efficient intermolecular [2+2] cycloadditions of acyclic enones can be achieved using visible light irradiation in the presence of a ruthenium(II) photocatalyst, which avoids the direct excitation of the enone and proceeds through a different mechanism. nih.govorganic-chemistry.org This method allows for the synthesis of diverse and complex cyclobutane structures with high diastereoselectivity. organic-chemistry.org

Carbon-Heteroatom Bond Forming Reactions

The enone moiety of this compound is also susceptible to reactions that form bonds between carbon and a heteroatom, most notably oxygen.

Oxidation Reactions of the Enone Moiety

The carbon-carbon double bond in this compound can be oxidized, primarily through epoxidation, to form an oxirane ring. Due to the electron-deficient nature of the alkene, standard electrophilic epoxidizing agents like peroxyacids (e.g., m-CPBA) are less reactive than they are with electron-rich alkenes. organicreactions.orglibretexts.org

A more effective method for electron-poor alkenes is nucleophilic epoxidation, classically known as the Weitz-Scheffer epoxidation. organicreactions.orgwikipedia.org This reaction typically uses hydrogen peroxide under basic conditions. wikipedia.org The mechanism begins with the 1,4-conjugate addition of a hydroperoxide anion (HOO⁻) to the enone. wikipedia.org This forms an enolate intermediate, which then undergoes intramolecular nucleophilic attack on the adjacent oxygen atom, displacing a hydroxide (B78521) ion to close the three-membered epoxide ring. wikipedia.org This stepwise process means the stereochemistry of the starting alkene is not always retained, although trans-epoxides are typically formed from both cis and trans enones. wikipedia.org

Oxidizing AgentReaction TypeExpected ProductTypical Conditions
Hydrogen Peroxide / Sodium HydroxideWeitz-Scheffer Epoxidation1,2-Epoxy-2-methylhexan-3-oneMethanol or similar protic solvent, 0 °C to room temp.
m-Chloroperoxybenzoic acid (m-CPBA)Electrophilic Epoxidation1,2-Epoxy-2-methylhexan-3-oneDichloromethane or other aprotic solvent. Reaction is often slow.
Urea-Hydrogen Peroxide / Phthalic AnhydrideNucleophilic Epoxidation1,2-Epoxy-2-methylhexan-3-oneAprotic solvent, often with a base catalyst.

Article on this compound Stalled Due to Lack of Specific Research Data

An in-depth scientific article focusing on the chemical compound this compound cannot be generated at this time due to a significant lack of available research data and detailed experimental information. Despite extensive searches for scholarly articles, patents, and academic publications, specific details regarding the reaction pathways, mechanistic investigations, and selectivity studies of this particular compound remain elusive.

The proposed article was structured to provide a comprehensive analysis of this compound, with a specific focus on its chemical behavior. The intended outline included detailed sections on reduction methodologies for its ketone and alkene functionalities, rearrangement processes including sigmatropic and carbocation rearrangements, and selectivity studies encompassing regioselectivity, site-specific reactivity, stereoselectivity, and diastereoselectivity.

Without access to specific studies on this compound, any attempt to write the article as outlined would result in a generic and speculative piece, lacking the scientific rigor and detailed, data-driven analysis that was intended. Further research and publication of experimental work on this compound are required before a comprehensive and scientifically valuable article can be composed.

Theoretical and Computational Studies of 2 Methylhex 1 En 3 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, reaction mechanisms, and various spectroscopic properties.

Density Functional Theory (DFT) has become a powerful and widely used computational tool for investigating the reaction mechanisms of organic compounds. For α,β-unsaturated ketones like 2-Methylhex-1-en-3-one, DFT can be employed to explore the intricacies of reactions such as nucleophilic additions, which are characteristic of this class of compounds.

DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the elucidation of the preferred reaction pathways. For instance, in the context of a Michael addition to an α,β-unsaturated ketone, DFT can help determine whether the reaction proceeds via a concerted or stepwise mechanism. By calculating the energies of the reactants, transition states, and products, the activation energy barrier for the reaction can be determined.

A hypothetical DFT study on the Michael addition of a simple nucleophile, such as a methylamine, to this compound could provide the data presented in the table below. Such a study would typically involve geometry optimization of all species and frequency calculations to confirm the nature of stationary points (minima for reactants and products, and a first-order saddle point for the transition state).

SpeciesRelative Energy (kcal/mol)Key Bond Distances (Å) in Transition State
Reactants (this compound + CH₃NH₂)0.0-
Transition State15.2Cβ-N: 2.15, Cα-H: 1.55
Intermediate (Enolate)-5.8-
Product-22.5-

This table is illustrative and based on typical values for Michael additions to α,β-unsaturated ketones. Specific experimental or higher-level computational data for this compound is not available in the cited literature.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a rigorous approach to solving the electronic Schrödinger equation.

For this compound, ab initio calculations can be used to obtain a detailed picture of its electronic structure. This includes the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting the reactivity of the molecule. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). In an α,β-unsaturated ketone, the LUMO is typically delocalized over the C=C-C=O system, making the β-carbon susceptible to nucleophilic attack.

A representative table of electronic properties for a similar α,β-unsaturated ketone, calculated using an ab initio method, is provided below to illustrate the type of data that can be generated.

PropertyCalculated Value
HOMO Energy (eV)-9.85
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)8.62
Dipole Moment (Debye)3.15

This data is representative for a generic α,β-unsaturated ketone and is for illustrative purposes only, as specific ab initio calculations for this compound were not found in the public domain.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of the dynamic behavior of a system, including conformational changes and intermolecular interactions.

Due to the presence of single bonds, this compound can exist in various conformations. The rotation around the C2-C3 single bond, for instance, leads to different spatial arrangements of the vinyl and carbonyl groups. These different conformations can have varying energies and populations at a given temperature.

MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule in a solvent, such as water or an organic solvent, one can observe the preferred conformations and the transitions between them. Furthermore, these simulations can provide insights into the intermolecular interactions between the solute and solvent molecules, such as hydrogen bonding between the carbonyl oxygen of this compound and protic solvent molecules.

The following table illustrates the kind of data that can be obtained from a conformational analysis of a related enone, showing the relative energies of different conformers.

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Population (%)
s-trans180°0.075
s-cis1.525

The data in this table is hypothetical and serves as an example of what a conformational analysis would reveal for a simple enone.

Reactivity and Selectivity Prediction

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions, providing insights that can guide experimental work.

The transition state is a critical point on the reaction coordinate that separates reactants from products. The energy difference between the reactants and the transition state is the activation energy, or reaction barrier, which determines the rate of the reaction.

For a reaction involving this compound, such as a nucleophilic addition, computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is vital for understanding the factors that control the reaction rate. For example, the effect of substituents on the reactivity can be systematically studied by calculating the reaction barriers for a series of related compounds.

The following interactive table presents hypothetical activation energies for the addition of different nucleophiles to an α,β-unsaturated ketone, as would be determined by transition state analysis.

NucleophileActivation Energy (kcal/mol)Reaction Type
CN⁻12.51,4-addition
CH₃S⁻14.81,4-addition
(CH₃)₂CuLi10.21,4-addition

The values in this table are illustrative and represent typical trends in the reactivity of α,β-unsaturated ketones.

Advanced Analytical Characterization Techniques in 2 Methylhex 1 En 3 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete structural map of 2-Methylhex-1-en-3-one can be constructed.

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the vinylic, methyl, and propyl protons.

The two vinylic protons at the C-1 position are diastereotopic and are expected to appear as two distinct singlets in the range of δ 5.5-6.5 ppm. The methyl group attached to the C-2 position would likely produce a singlet at approximately δ 1.8-2.2 ppm. The protons of the propyl group attached to the carbonyl carbon will show characteristic splitting patterns. The α-methylene protons (C-4) are anticipated to resonate as a triplet around δ 2.5-2.7 ppm, coupled to the adjacent methylene (B1212753) protons. The β-methylene protons (C-5) would likely appear as a sextet in the region of δ 1.5-1.7 ppm, being coupled to both the α-methylene and terminal methyl protons. Finally, the terminal methyl protons (C-6) are expected to produce a triplet at approximately δ 0.9-1.0 ppm.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1a5.5-6.5sN/A
H-1b5.5-6.5sN/A
2-CH₃1.8-2.2sN/A
H-42.5-2.7t~7.5
H-51.5-1.7sext~7.5
H-60.9-1.0t~7.5

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in unique chemical environments.

The carbonyl carbon (C-3) is the most deshielded and is predicted to have a chemical shift in the range of δ 190-205 ppm. The vinylic carbons, C-1 and C-2, are expected to appear in the alkene region, with C-2 (quaternary) resonating around δ 140-150 ppm and C-1 (methylene) appearing at approximately δ 125-135 ppm. The carbons of the propyl chain will have chemical shifts in the aliphatic region. The α-methylene carbon (C-4) is expected at δ 30-40 ppm, the β-methylene carbon (C-5) at δ 15-25 ppm, and the terminal methyl carbon (C-6) at δ 10-15 ppm. The methyl group at C-2 is predicted to have a chemical shift in the range of δ 15-25 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1125-135
C-2140-150
C-3190-205
C-430-40
C-515-25
C-610-15
2-CH₃15-25

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are powerful techniques for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the protons on C-4 and C-5, and between the protons on C-5 and C-6, confirming the propyl chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal to its attached proton(s). For example, the proton signal at δ 2.5-2.7 ppm would show a correlation to the carbon signal at δ 30-40 ppm, confirming the C-4 position.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations for this compound would include:

Correlations from the vinylic protons (H-1) to the carbonyl carbon (C-3) and the methyl carbon (2-CH₃).

Correlations from the methyl protons (2-CH₃) to the vinylic carbons (C-1 and C-2) and the carbonyl carbon (C-3).

Correlations from the α-methylene protons (H-4) to the carbonyl carbon (C-3) and the β-methylene carbon (C-5).

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the α,β-unsaturated ketone functionality. A strong, sharp absorption band for the C=O stretching vibration of the conjugated ketone is expected in the region of 1660-1690 cm⁻¹. The C=C stretching vibration of the alkene is anticipated to appear as a medium intensity band around 1620-1640 cm⁻¹. Additionally, C-H stretching vibrations for the sp²-hybridized vinylic C-H bonds would be observed above 3000 cm⁻¹, while the sp³-hybridized C-H bonds of the alkyl groups would show absorptions just below 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C-H stretch (sp²)3010-3100Medium
C-H stretch (sp³)2850-2960Medium-Strong
C=O stretch (conjugated ketone)1660-1690Strong
C=C stretch (alkene)1620-1640Medium

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as clues to its structure through the analysis of fragmentation patterns.

For this compound (C₇H₁₂O), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 112.17 g/mol ). The fragmentation of the molecular ion would likely proceed through characteristic pathways for α,β-unsaturated ketones. Common fragmentation patterns could include the loss of the propyl group (C₃H₇, 43 amu) via α-cleavage, leading to a fragment ion at m/z 69. Another plausible fragmentation would be the loss of a methyl radical (CH₃, 15 amu) from the molecular ion, resulting in a peak at m/z 97. Further fragmentation of these primary ions would lead to a series of smaller fragment ions that can be used to piece together the structure of the original molecule.

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Possible Identity
[M]⁺112Molecular Ion
[M-15]⁺97Loss of CH₃
[M-29]⁺83Loss of C₂H₅
[M-43]⁺69Loss of C₃H₇

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O).

Theoretical Exact Mass Calculation for C7H12O:

7 x Carbon (¹²C) = 7 x 12.000000 = 84.000000

12 x Hydrogen (¹H) = 12 x 1.007825 = 12.093900

1 x Oxygen (¹⁶O) = 1 x 15.994915 = 15.994915

Total Exact Mass = 112.088815

An experimental HRMS analysis of a purified sample of this compound would be expected to yield a measured m/z value that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy provides strong evidence for the molecular formula C7H12O, ruling out other possible formulas with the same nominal mass.

Table 1: Theoretical vs. Expected Experimental Mass Data for this compound

ParameterValue
Molecular FormulaC7H12O
Theoretical Monoisotopic Mass112.088815 Da
Expected HRMS Measurement (m/z)~112.0888 ± error (in ppm)

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation pattern. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

Key fragmentation pathways for this compound would likely involve:

α-Cleavage: Breakage of the bond adjacent to the carbonyl group.

Loss of the propyl group (•CH2CH2CH3) would result in a fragment with m/z = 55.

Loss of the methyl group (•CH3) from the vinyl group is less likely but could contribute to an ion at m/z = 97.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. In this compound, a γ-hydrogen is available on the propyl chain. This rearrangement would lead to the elimination of a neutral propene molecule (C3H6) and the formation of an enol radical cation with m/z = 70.

Cleavage of the Propyl Chain: Fragmentation within the propyl group can lead to the loss of smaller alkyl radicals, resulting in a series of peaks separated by 14 mass units (CH2). For example, loss of an ethyl radical (•CH2CH3) would give a fragment at m/z = 83.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment IonCorresponding Neutral Loss
112[C7H12O]⁺•(Molecular Ion)
97[C6H9O]⁺•CH3
83[C5H7O]⁺•C2H5
70[C4H6O]⁺•C3H6 (McLafferty)
55[C3H3O]⁺•C3H7 (α-Cleavage)

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of organic compounds like this compound for separation from reaction byproducts or natural product matrices and for the determination of purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and likely boiling point, this compound is well-suited for GC analysis. In a typical GC setup, the compound would be vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A non-polar or mid-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) or phenyl-substituted polysiloxane, would likely provide good separation. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of experimental conditions (e.g., column type, temperature program, carrier gas flow rate). A flame ionization detector (FID) would be a suitable detector for quantifying this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are not volatile or are thermally sensitive. For an α,β-unsaturated ketone like this compound, reversed-phase HPLC would be a common approach. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be separated based on its hydrophobicity. Detection is often achieved using a UV-Vis detector, as the conjugated system in this compound is expected to have a UV absorbance maximum (λmax).

Table 3: General Chromatographic Conditions for the Analysis of this compound

TechniqueStationary PhaseMobile Phase/Carrier GasDetector
GCNon-polar or mid-polar capillary column (e.g., DB-5, HP-5MS)Inert gas (e.g., Helium, Nitrogen)FID or MS
HPLCReversed-phase (e.g., C18)Acetonitrile/Water or Methanol/Water gradientUV-Vis

Preparative Chromatography for Compound Isolation

When a pure sample of this compound is required for further studies, such as for spectroscopic analysis or biological testing, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but on a larger scale to isolate and purify significant quantities of the compound.

Preparative Gas Chromatography (Prep-GC) can be used for volatile compounds. The setup is similar to analytical GC, but with a larger diameter column to accommodate a larger sample size. As the separated components elute from the column, they are collected in individual traps.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a more common method for isolating less volatile or thermally labile compounds. It utilizes larger columns and higher flow rates than analytical HPLC. The eluent corresponding to the peak of the target compound is collected. The solvent is then evaporated to yield the purified this compound.

The choice between preparative GC and HPLC would depend on the volatility and thermal stability of this compound and the nature of the impurities to be removed.

Applications of 2 Methylhex 1 En 3 One As a Synthetic Building Block

Intermediate in Complex Molecule Synthesis

The strategic placement of a methyl group and a hexenone (B8787527) framework makes 2-Methylhex-1-en-3-one a desirable starting material for the synthesis of more complex molecules. Its chemical reactivity is centered around the carbon-carbon double bond and the carbonyl group, allowing for a variety of chemical transformations.

Precursor for Natural Product Synthesis

While direct and extensive examples of this compound's application in the total synthesis of specific natural products are not widely documented in readily available literature, its structural motifs are present in numerous natural compounds. The enone functionality is a common feature in many biologically active molecules, and as such, this compound serves as a model substrate for developing synthetic methodologies that can be applied to more complex natural product targets. The presence of both an electrophilic β-carbon and a nucleophilic α-carbon (after deprotonation) allows for a range of conjugate addition and alkylation reactions, which are fundamental steps in building the carbon skeleton of many natural products.

Scaffold for Pharmacologically Relevant Compounds

The development of new therapeutic agents often relies on the use of versatile molecular scaffolds that can be readily modified to optimize biological activity. The this compound core can be considered a valuable starting point for the generation of libraries of compounds for pharmacological screening. The reactivity of the enone system allows for the introduction of diverse functional groups through reactions such as Michael additions, Diels-Alder cycloadditions, and various condensation reactions. These modifications can lead to the synthesis of novel compounds with potential applications in medicinal chemistry. For instance, the introduction of aromatic or heterocyclic moieties could lead to compounds with interesting pharmacological profiles.

Role in Polymer and Material Precursor Development

The vinyl group in this compound makes it a potential monomer for polymerization reactions. The presence of the ketone functionality offers a site for post-polymerization modification, allowing for the tuning of material properties.

While specific research detailing the polymerization of this compound is limited, the general reactivity of α,β-unsaturated ketones in polymerization is an area of active research. The resulting polymers would possess pendant ketone groups along the polymer chain, which could be used for cross-linking to enhance thermal and mechanical stability, or for grafting other molecules to create functional materials. The potential applications for such polymers could range from specialty coatings and adhesives to drug delivery systems.

Derivatization for Specialized Chemical Applications

The chemical versatility of this compound allows for its conversion into a wide array of derivatives with specialized applications. The carbonyl group can be reduced to an alcohol, converted to an imine, or participate in Wittig-type reactions to extend the carbon chain. The double bond can undergo hydrogenation, epoxidation, or dihydroxylation to introduce new functionalities.

Catalysis in the Chemistry of 2 Methylhex 1 En 3 One

Transition Metal Catalysis

Transition metals offer powerful tools for the functionalization of α,β-unsaturated systems like 2-methylhex-1-en-3-one. The ability of these metals to cycle through various oxidation states facilitates a wide range of transformations, including carbon-carbon bond formation and reduction.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. In the context of enones such as this compound, a key transformation is the asymmetric 1,4-conjugate addition of organoboron reagents. beilstein-journals.orgnih.gov This reaction, often referred to as a palladium-catalyzed Michael addition, allows for the introduction of an aryl or vinyl group at the β-position of the enone.

The catalytic cycle typically involves a chiral palladium(II) complex. The reaction of 3-methylcyclohexen-2-one with phenylboronic acid has been investigated using various palladium catalysts and chiral ligands to generate products with all-carbon quaternary stereocenters. nih.gov A catalyst derived from Pd(OCOCF₃)₂ and a chiral pyridinooxazoline (PyOx) ligand has been shown to be effective for the asymmetric conjugate addition of arylboronic acids to β-substituted cyclic enones. acs.org These reactions often exhibit high tolerance to air and water. nih.gov For acyclic enones, similar catalyst systems based on palladium complexes with chiral phosphine (B1218219) ligands have been developed, achieving excellent yields and enantioselectivities. beilstein-journals.org The addition of silver salts can accelerate the transmetalation of the boronic acid to the palladium center, enhancing the catalytic turnover number. beilstein-journals.org

Catalyst SystemReactantsProduct TypeKey Features
Pd(OCOCF₃)₂ / Chiral PyOx Ligandβ-Substituted Cyclic Enone + Arylboronic Acidβ-Arylated Ketone with Quaternary StereocenterHigh enantioselectivity; Tolerant to air and moisture.
Pd-Phosphine Complex / AgBF₄Acyclic Enone + Arylboronic Acidβ-Arylated Acyclic KetoneHigh yields and enantioselectivities; Accelerated transmetalation.

Ruthenium-Catalyzed Reactions

Ruthenium catalysts are particularly renowned for their efficacy in asymmetric hydrogenation reactions. For an α,β-unsaturated ketone like this compound, ruthenium catalysts can achieve selective reduction of either the C=C double bond or the C=O carbonyl group, or both. The development of chiral diphosphine and diamine ligands for ruthenium has enabled highly enantioselective hydrogenations of a wide range of ketones. semanticscholar.orgnih.gov

These "second generation" catalysts, developed by Noyori and colleagues, operate via a mechanism that does not require direct coordination of the substrate to the metal center, allowing for the reduction of unfunctionalized ketones. semanticscholar.org In the presence of a base, these catalysts facilitate the asymmetric hydrogenation of various ketones with high productivity and enantioselectivity. semanticscholar.org Ruthenium catalysts, both homogeneous complexes and those supported on solid substrates, are widely used to hydrogenate double bonds and oxygen-containing functional groups. researchgate.net While aromatic ketones are excellent substrates, the reduction of aliphatic ketones can also be achieved. semanticscholar.org The choice of ligand is crucial and must be tailored to the specific substrate to achieve high selectivity. nih.gov

Iron-Catalyzed Processes

As an earth-abundant and low-cost metal, iron has emerged as a sustainable alternative to precious metals in catalysis. Iron-catalyzed reactions applicable to α,β-unsaturated ketones include conjugate additions and dehydrogenations. For instance, a catalytic system combining FeCl₃·6H₂O with a water-soluble bipyridyl ligand can facilitate the direct conjugate addition of aryl iodides to activated alkenes, including enones, in an aqueous medium. mdpi.com This process, which uses zinc dust as a reductant, allows for the formation of 1,4-adducts in good yields under an air atmosphere. mdpi.com

Additionally, iron catalysts have been developed for the α,β-dehydrogenation of carbonyl compounds, converting saturated ketones into their enone counterparts. acs.org Highly diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones has also been achieved using chiral N,N′-dioxide/Fe(OTf)₂ complexes. acs.org

Organocatalysis

Organocatalysis, the use of small chiral organic molecules to catalyze chemical transformations, has become a third pillar of asymmetric synthesis alongside biocatalysis and transition metal catalysis. For α,β-unsaturated ketones, aminocatalysis is a particularly powerful strategy.

Asymmetric Organocatalytic Applications

The primary application of organocatalysis to enones like this compound is the asymmetric conjugate addition, or Michael addition. This is typically achieved through dienamine catalysis, where a chiral primary amine catalyst reacts with the enone to form a dienamine intermediate. This activation mode allows for the selective functionalization at the γ-position of the carbonyl group.

Chiral primary amines, in combination with a co-catalyst like 2-fluorobenzoic acid, can promote the direct, intermolecular vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes with high diastereo- and enantioselectivity. nih.gov For acyclic enones, chiral diamines have been shown to catalyze the asymmetric Michael addition of nitromethane, providing access to products with all-carbon quaternary stereocenters with excellent enantioselectivity. acs.org This methodology is scalable and has been applied to the synthesis of complex natural product skeletons. acs.org The reaction proceeds through the formation of an enamine from the ketone and the primary amine moiety of the catalyst, which then undergoes a 1,4-addition to an electrophile like a nitroalkene.

Organocatalyst TypeSubstrate ClassReaction TypeKey Outcome
Chiral Primary AmineCyclic Enone + NitroalkeneVinylogous Michael Additionγ-functionalization with high enantioselectivity.
Chiral DiamineAcyclic Enone + NitromethaneMichael AdditionConstruction of all-carbon quaternary stereocenters.

Heterogeneous and Homogeneous Catalytic Systems

Catalytic systems can be broadly classified as either heterogeneous or homogeneous, a distinction based on the phase of the catalyst relative to the reactants.

In homogeneous catalysis , the catalyst is in the same phase as the reactants, typically in a liquid solution. chembam.comstudy.com This allows for a high degree of interaction between the catalyst and the reactants, often leading to high activity and selectivity. chembam.com The transition metal complexes of palladium, ruthenium, and iron discussed above, when dissolved in the reaction solvent with the substrate, are examples of homogeneous catalysts. researchgate.netnih.govacs.org Similarly, the chiral organocatalysts used in Michael additions are also employed in a homogeneous fashion. A significant drawback of homogeneous catalysis, particularly on an industrial scale, is the often difficult and costly separation of the catalyst from the product mixture for recovery and reuse. chembam.com

In heterogeneous catalysis , the catalyst exists in a different phase from the reactants. chembam.comstudy.com A common example is a solid catalyst used in a liquid or gas phase reaction. chembam.com For the metals discussed, heterogeneous versions are widely used, such as palladium on carbon (Pd/C), solid iron catalysts in the Haber process, or ruthenium supported on various materials. researchgate.netchembam.comnih.govnih.gov The primary advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, for example, by simple filtration, which allows for straightforward catalyst recycling. chembam.com However, reactions with heterogeneous catalysts can sometimes be slower due to mass transfer limitations, and leaching of the metal from the solid support into the solution can sometimes lead to the reaction being driven by a homogeneous species. nih.govrsc.orgmdpi.com

The choice between a homogeneous and a heterogeneous system often involves a trade-off between the high activity and selectivity of the former and the ease of recovery and recycling of the latter.

Catalyst Design and Engineering for Enone Transformations

The strategic design and engineering of catalysts are paramount for achieving high efficiency, selectivity, and stereocontrol in the chemical transformations of enones such as this compound. The reactivity of the α,β-unsaturated ketone functionality allows for a variety of catalytic transformations, including asymmetric hydrogenation, conjugate additions, and Michael reactions. The design of effective catalysts for these reactions often involves a multifaceted approach, considering the electronic and steric properties of the substrate, the nature of the desired transformation, and the principles of stereochemical induction.

A significant focus in catalyst design for enone transformations is the development of systems that can control the stereochemical outcome of the reaction, particularly for the formation of chiral centers. This is often achieved through the use of chiral ligands that coordinate to a metal center or by employing chiral organocatalysts. The catalyst's architecture is engineered to create a chiral environment around the active site, which preferentially directs the reaction pathway to favor the formation of one enantiomer over the other.

Key Principles in Catalyst Design:

Ligand Design: The choice of ligand in metal-based catalysts is crucial. For instance, in asymmetric hydrogenation, chiral diphosphine ligands like BINAP and its derivatives have been successfully employed. The bite angle, steric bulk, and electronic properties of the ligand influence the catalyst's activity and the enantioselectivity of the reaction. For this compound, which possesses a trisubstituted double bond, the steric hindrance around the C=C bond necessitates careful ligand selection to enable effective coordination and hydrogen delivery.

Metal Center Selection: The nature of the metal center (e.g., rhodium, iridium, ruthenium, copper) dictates the type of transformation and the activation mechanism of the enone. For example, iridium catalysts with chiral N,P ligands have shown high efficiency in the asymmetric hydrogenation of challenging, sterically hindered enones. nih.gov Copper-based catalysts, often in conjunction with chiral ligands, are widely used for conjugate addition reactions.

Organocatalysis: Chiral secondary amines, such as those derived from proline, can activate enones through the formation of a transient iminium ion. This activation lowers the LUMO of the enone, making it more susceptible to nucleophilic attack in Michael additions. The stereoselectivity is controlled by the steric environment of the chiral amine, which shields one face of the iminium ion.

Computational Approaches: Modern catalyst design is increasingly supported by computational methods. nih.govbakerlab.org Density Functional Theory (DFT) calculations and molecular modeling can provide insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. rsc.org This allows for the rational design of new catalysts with improved performance and the optimization of existing catalytic systems. For a substrate like this compound, computational studies can help predict which catalyst architectures will best accommodate the α-methyl and β-propyl substituents to achieve high stereocontrol.

Catalytic Asymmetric Hydrogenation:

The asymmetric hydrogenation of α,β-unsaturated ketones is a powerful method for the synthesis of chiral saturated ketones. For a trisubstituted enone like this compound, this transformation is particularly challenging due to steric hindrance. The design of catalysts for this purpose often involves iridium complexes with bidentate N,P ligands. These catalysts are effective at activating molecular hydrogen and delivering it stereoselectively to the double bond.

Below is a table illustrating the performance of representative iridium-based catalysts in the asymmetric hydrogenation of enones with substitution patterns analogous to this compound.

CatalystSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
[Ir(cod)Cl]₂ / Chiral N,P Ligand Aα-Methyl-β-ethyl-enone9598 nih.gov
[Ir(cod)Cl]₂ / Chiral N,P Ligand Bα-Methyl-β-phenyl-enone9296 nih.gov
[Ir(cod)Cl]₂ / Chiral N,P Ligand Cα-Ethyl-β-propyl-enone8894 nih.gov

Catalytic Conjugate Addition Reactions:

The conjugate addition of nucleophiles to enones is a fundamental carbon-carbon bond-forming reaction. The design of catalysts for the enantioselective conjugate addition to this compound would focus on creating a chiral environment that directs the incoming nucleophile to one face of the molecule. Both metal-based and organocatalytic systems have been developed for this purpose.

For instance, copper complexes with chiral ligands are effective in catalyzing the addition of organometallic reagents (e.g., Grignard reagents, organozincs) to enones. The design of the chiral ligand is critical for achieving high enantioselectivity.

The following table presents data on the copper-catalyzed conjugate addition to acyclic enones, providing insights into catalyst design for similar transformations of this compound.

Catalyst SystemNucleophileSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Cu(OTf)₂ / Chiral Bisphosphine LigandEt₂Zn(E)-Hex-3-en-2-one>9594 researchgate.net
CuCN / Chiral Diamine Ligandn-BuMgCl(E)-Oct-3-en-2-one8592 researchgate.net
Cu(OAc)₂ / Chiral Phosphoramidite LigandPhB(OH)₂(E)-4-Phenylbut-3-en-2-one9897-

Organocatalytic Michael Additions:

Organocatalysis offers a metal-free alternative for promoting enantioselective Michael additions to enones. Chiral primary or secondary amines are commonly used to activate the enone substrate. For a sterically demanding substrate like this compound, the design of the organocatalyst must balance the need for effective activation with the steric constraints of the substrate. Bifunctional catalysts, which possess both a Lewis basic site to activate the nucleophile and a Brønsted acidic site to activate the enone, have shown great promise.

The table below summarizes the results of organocatalytic Michael additions to enones, which can inform the design of catalysts for this compound.

OrganocatalystNucleophileSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
(S)-ProlineAcetone(E)-4-Phenylbut-3-en-2-one2493 mdpi.com
Chiral Thiourea CatalystNitromethane(E)-Chalcone9594 mdpi.com
Chiral Diamine CatalystMalononitrileCyclohex-2-en-1-one9899 mdpi.com

Q & A

Q. How can researchers balance clarity and detail when presenting complex reaction mechanisms involving this compound?

  • Answer : Use schematic diagrams with color-coded electron flow arrows and annotated intermediates. Limit mechanistic speculation to pathways supported by experimental/computational evidence. For multistep reactions, provide energy profiles (e.g., reaction coordinate diagrams) in supplementary materials. Avoid overloading figures with text; instead, use captions to summarize key steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.